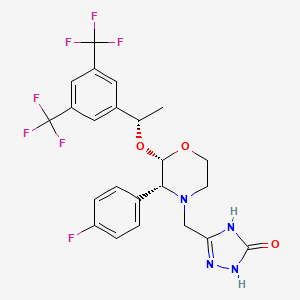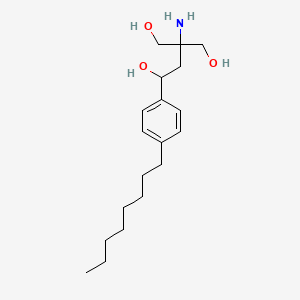
3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol
Descripción general
Descripción
3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl group substituted with an octyl chain
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving amino and hydroxymethyl groups.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can be achieved through multi-step organic synthesis. A possible route might involve the following steps:
Formation of the Phenyl Substituent: Starting with a benzene derivative, an octyl group can be introduced via Friedel-Crafts alkylation.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction.
Formation of the Butane Backbone: The butane backbone can be constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced through formaldehyde addition under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Mecanismo De Acción
The mechanism of action of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(hydroxymethyl)-1-phenylbutane-1,4-diol: Lacks the octyl substituent, which may affect its solubility and biological activity.
3-Amino-3-(hydroxymethyl)-1-(4-methylphenyl)butane-1,4-diol: Contains a methyl group instead of an octyl group, leading to different chemical properties.
Uniqueness
The presence of the octyl group in 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol imparts unique hydrophobic characteristics, which can influence its solubility, reactivity, and interactions with biological molecules.
Propiedades
IUPAC Name |
3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22/h9-12,18,21-23H,2-8,13-15,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPVJOPHSHKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


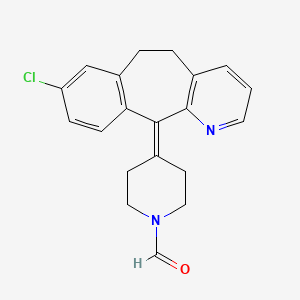
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
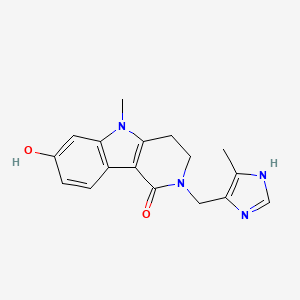
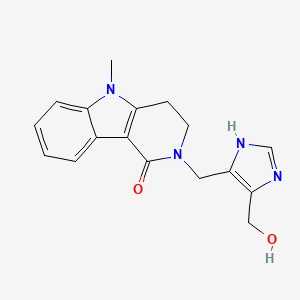
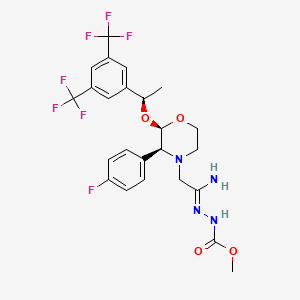
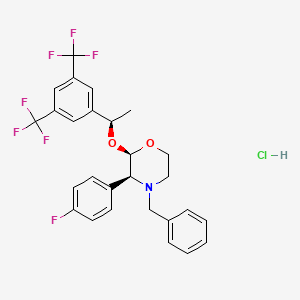
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
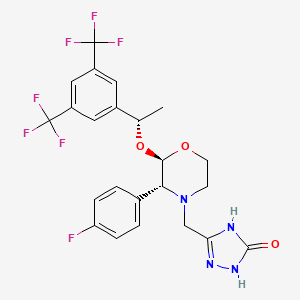

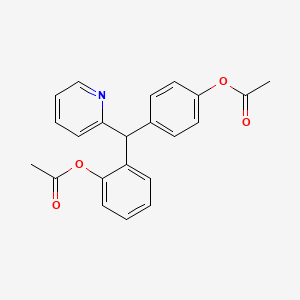
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
